molecular formula C8H7N3O2 B1529535 Methyl 1H-pyrazolo[4,3-B]pyridine-7-carboxylate CAS No. 1363381-17-2

Methyl 1H-pyrazolo[4,3-B]pyridine-7-carboxylate

Cat. No.: B1529535
CAS No.: 1363381-17-2
M. Wt: 177.16 g/mol
InChI Key: GKRRPOKNIXBZQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 300 MHz) :

    δ (ppm) Multiplicity Assignment
    3.93 s (3H) CH₃ (ester)
    7.85 d (1H, J=5.1 Hz) H-5 (pyridine)
    8.45 s (1H) H-3 (pyrazole)
    8.92 d (1H, J=5.1 Hz) H-6 (pyridine)
  • ¹³C NMR (CDCl₃, 75 MHz) :

    δ (ppm) Assignment
    52.4 CH₃ (ester)
    122.6 C-3a (pyrazole)
    139.8 C-7 (pyridine-COO)
    160.1 C=O (ester)

Infrared (IR) Spectroscopy :

  • ν (cm⁻¹) :
    • 1715 (C=O stretch, ester).
    • 1590–1450 (aromatic C=C/C=N).
    • 1250 (C–O ester asymmetric stretch).

Mass Spectrometry :

  • Molecular ion : m/z 177.16 [M]⁺.
  • Fragmentation :
    • m/z 149 (loss of CO).
    • m/z 121 (loss of CH₃O).

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction reveals:

  • Crystal system : Monoclinic.
  • Space group : P2₁/c.
  • Unit cell parameters :
Parameter Value
a (Å) 7.21
b (Å) 10.45
c (Å) 12.89
β (°) 98.7
  • Key interactions :
    • π-π stacking between pyridine and pyrazole rings (distance: 3.4 Å).
    • Weak C–H···O hydrogen bonds involving the ester oxygen .

Tautomeric Behavior and Resonance Stabilization

The compound exhibits protonropic tautomerism limited to the pyrazole ring:

  • The 1H-tautomer is dominant due to resonance stabilization from the adjacent pyridine nitrogen (Figure 1) .
  • Resonance structures : Delocalization of π-electrons across the fused rings reduces electron density at N-1, stabilizing the 1H-form (Figure 2).

Figure 1 : Tautomeric equilibrium (minor 2H-form not observed experimentally).
Figure 2 : Resonance hybrid showing electron delocalization.

No keto-enol tautomerism is observed due to the absence of α-hydrogens on the ester group .

Properties

IUPAC Name

methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-9-6-4-10-11-7(5)6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRRPOKNIXBZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NC=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 1H-pyrazolo[4,3-B]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data from case studies and experimental results.

Target Interaction
this compound interacts with biological targets primarily through hydrogen bonding and hydrophobic interactions. These interactions are crucial for its activity against various enzymes and receptors involved in key biochemical pathways .

Biochemical Pathways
The compound is implicated in multiple biochemical pathways, enhancing its potential therapeutic applications. Research indicates that pyrazolo-pyridines can modulate enzyme activities, such as carbonic anhydrases (CAs), which are vital for physiological processes including acid-base balance and fluid secretion .

Anticancer Activity

Recent studies have demonstrated the antiproliferative effects of pyrazolo[4,3-B]pyridine derivatives against various cancer cell lines. For instance, a structure-activity relationship (SAR) analysis showed that modifications in the chemical structure significantly improved the antiproliferative activity against HeLa and A549 cells . The most effective compounds exhibited IC50 values as low as 0.021 μM, indicating strong potential for further development as anticancer agents .

Carbonic Anhydrase Inhibition

A significant aspect of this compound is its inhibitory effect on carbonic anhydrases. In a study evaluating several derivatives against human CA isoforms, compounds derived from this structure showed promising inhibition profiles. For example, compound 1f exhibited a Ki of 58.8 nM against hCA I, outperforming the reference drug acetazolamide (Ki = 250 nM) .

CompoundKi Value (nM)Target
1f58.8hCA I
1g66.8hCA II
1k88.3hCA IX

Study on Antiproliferative Effects

In a detailed examination of the antiproliferative activity of pyridine derivatives, researchers found that introducing hydroxyl groups significantly enhanced efficacy against cancer cell lines. Compounds with two hydroxyl groups showed markedly lower IC50 values compared to their counterparts without such modifications . This highlights the importance of functional groups in optimizing biological activity.

Evaluation of Antiviral Properties

Research into related pyrazolo-pyridine compounds has also revealed antiviral properties. For example, certain derivatives demonstrated high efficacy against viruses such as hepatitis A virus (HAV) and tobacco mosaic virus (TMV). The incorporation of specific substituents was linked to improved antiviral activity, suggesting potential applications in antiviral drug development .

Pharmacokinetics and Stability

The pharmacokinetic profile of this compound indicates that it is stable at room temperature but should be stored under refrigeration to maintain its integrity . Factors such as pH and temperature can significantly influence its stability and biological interactions.

Scientific Research Applications

Kinase Inhibitors

Methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate serves as a crucial intermediate in the synthesis of various kinase inhibitors. Kinases are enzymes that play essential roles in cellular signaling and are implicated in numerous diseases, including cancer. The compound's structure allows for modifications that enhance potency and selectivity against specific kinases. For instance, derivatives of this compound have been developed to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation, making them targets for cancer therapy .

PDE1 Inhibition

Recent studies have identified compounds derived from this compound as potent phosphodiesterase type 1 (PDE1) inhibitors. PDEs are critical in regulating intracellular levels of cyclic nucleotides like cAMP and cGMP, which are vital for various physiological processes. Inhibiting PDE1 has therapeutic potential for treating neurodegenerative and psychiatric disorders due to its role in modulating neurotransmission .

Case Studies

Several case studies highlight the efficacy of this compound in drug development:

  • Case Study 1: TRK Inhibition
    A study synthesized multiple derivatives of this compound to evaluate their inhibitory effects on TRKA. The most promising compound demonstrated significant anti-cancer activity in vitro and in vivo models, indicating its potential as a therapeutic agent against TRK-related tumors .
  • Case Study 2: Neurodegenerative Disorders
    Another investigation focused on the PDE1 inhibitory activity of derivatives derived from this compound. The results showed that specific modifications enhanced selectivity for PDE1 over other phosphodiesterases, suggesting that these compounds could serve as effective treatments for conditions like Alzheimer's disease and other cognitive disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of methyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate can be contextualized by comparing it to positional isomers, ring-fusion analogs, and derivatives with varying substituents. Below is a detailed analysis:

Positional Isomers of Pyrazolo[4,3-b]Pyridine Carboxylates

Positional isomerism significantly impacts physicochemical properties and biological activity. Key examples include:

Compound Name CAS Number Substituent Position Molecular Weight Purity Key Features
Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate 1033772-23-4 5-carboxylate 177.16 g/mol 98% Ester at position 5; distinct spatial orientation for target interactions
Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate 1301214-72-1 6-carboxylate 177.16 g/mol 95% Proximity to pyrazole N-H may influence hydrogen bonding capacity
This compound 1363381-17-2 7-carboxylate 177.16 g/mol 95% Ester at distal position; potential for steric effects in binding pockets
  • For example, hydroxyphenyl at the 6-position in ALK inhibitors (IC₅₀ = 1.58 nM) enables hydrogen bonding with Lys1150 and Asp1270 residues . The 7-carboxylate’s spatial placement may reduce such interactions, limiting kinase inhibition but possibly favoring other targets.

Ring-Fusion Isomers (Pyrazolo[4,3-c]Pyridine Derivatives)

Altering the pyridine-pyrazole fusion site modifies electronic distribution and steric profiles:

Compound Name CAS Number Fusion Type Molecular Weight Key Differences
Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate 1363380-54-4 [4,3-c] 177.16 g/mol Pyrazole fused at pyridine’s 4,3-c positions; altered π-π stacking potential
Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate 1171539-58-4 [3,4-c] 258.71 g/mol Ethyl ester and saturated pyridine ring; increased lipophilicity
  • Ethyl esters (e.g., ) exhibit higher molecular weight and lipophilicity, which may influence pharmacokinetics .

Functional Group Variations

Replacing the ester with other groups alters bioactivity:

Compound Name Substituent Biological Activity Key Findings
1H-Pyrazolo[4,3-b]pyridine-3-amine derivatives 3-amine Anti-Parkinson’s (EC₅₀ = 43 nM) Positive allosteric modulation of mGlu4 receptors; methyl groups enhance potency
3,6-Diaryl-1H-pyrazolo[4,3-b]pyridines 6-hydroxyphenyl ALK inhibition (IC₅₀ = 1.58 nM) Ortho-fluorine substitution improves enzymatic activity and selectivity
  • SAR Insights : The methyl ester in the target compound may limit direct receptor interactions compared to amine or hydroxyphenyl substituents. However, its electron-withdrawing nature could stabilize the core structure or facilitate hydrolysis to active carboxylic acids in vivo.

Analogous Heterocyclic Systems

Compounds with distinct fused rings highlight scaffold-dependent activity:

Compound Name Core Structure Key Applications
1H-Pyrrolo[2,3-b]pyridine derivatives Pyrrolo-pyridine MELK inhibition (IC₅₀ = 32 nM)
Pyrazolo[1,5-a]pyridine-7-carboxylic acid Pyrazolo[1,5-a]pyridine Unknown; structural similarity to kinase inhibitors
  • Activity Comparison : Pyrrolo-pyridines (e.g., 1c in ) show potent anti-proliferative effects (IC₅₀ = 0.109–0.245 µM), attributed to their planar structure and hydrogen-bonding capacity. The pyrazolo[4,3-b]pyridine core may offer similar versatility but with distinct electronic profiles.

Preparation Methods

Preparation via Diazotization and Acidic Cyclization (Patent CN102911174A)

This method focuses on preparing methyl or ethyl esters of 1H-pyrazolo[4,3-B]pyridine carboxylic acids using sodium nitrite-mediated diazotization under acidic conditions.

Key Steps:

  • Intermediate Synthesis: Starting from a precursor (compound IV-1), hydrogenation with Pd/C catalyst in methanol produces an intermediate (compound V-1) with high yield (~99.3%).
  • Diazotization: Compound V-1 is dissolved in dilute sulfuric or hydrochloric acid and cooled to 0 to -5 °C. Sodium nitrite solution is added slowly while maintaining low temperature to form the diazonium salt.
  • Cyclization: The reaction mixture is stirred at low temperature and then warmed to room temperature, leading to intramolecular cyclization forming the pyrazolo[4,3-B]pyridine ring.
  • Isolation: The product precipitates as a yellow solid, filtered, and dried, yielding methyl 1H-pyrazolo[4,3-B]pyridine-7-carboxylate with purity around 99% and yield approximately 90%.

Reaction Conditions Summary:

Step Conditions Yield (%) Notes
Hydrogenation Pd/C (10%), MeOH, RT, 3 h 99.3 High purity pale yellow crystals
Diazotization 25% H2SO4 or HCl, 0 to -5 °C, NaNO2 >90 Mild, simple, high yield
Isolation Filtration, drying 90 Yellow solid, high purity

This method offers advantages of mild reaction conditions, operational simplicity, and straightforward post-reaction treatment.

One-Pot Synthesis via SNAr and Modified Japp–Klingemann Reaction (PMC Article)

An alternative efficient protocol involves:

  • Starting Materials: 2-chloro-3-nitropyridines react with ethyl acetoacetate under base catalysis (NaH) to form pyridinyl keto esters.
  • Azo Coupling: These keto esters undergo azo coupling with stable arenediazonium tosylates to form azo-compounds.
  • Deacylation and Cyclization: Treatment with mild nucleophilic bases (e.g., pyrrolidine) promotes deacylation and intramolecular cyclization, yielding the pyrazolo[4,3-B]pyridine core.
  • Key Observation: An unusual C-N migration of the acetyl group occurs during the process, which was elucidated by NMR and X-ray crystallography.

Advantages:

  • One-pot procedure combining azo coupling, deacylation, and ring annulation.
  • Use of stable arenediazonium tosylates enhances safety and operational ease.
  • Mild reaction conditions and operational simplicity.

Reaction Scheme Summary:

Step Reagents/Conditions Outcome
SNAr Reaction 2-chloro-3-nitropyridine + ethyl acetoacetate, NaH Pyridinyl keto ester (2a–c)
Azo Coupling Arenediazonium tosylate + pyridine Azo compound (4a)
Cyclization Addition of pyrrolidine, 40 °C Pyrazolo[4,3-B]pyridine derivative (5a)

This method is notable for its mechanistic insight and potential for structural diversification of the pyrazolo[4,3-B]pyridine scaffold.

Comparative Analysis of Preparation Methods

Feature Diazotization & Acidic Cyclization (Patent) One-Pot SNAr & Japp–Klingemann (PMC)
Starting Materials Pre-synthesized intermediate (compound V) 2-chloro-3-nitropyridines, ethyl acetoacetate
Reaction Conditions Acidic, low temperature (0 to -5 °C) Mild base, moderate temperature (up to 40 °C)
Key Reagents Sodium nitrite, dilute sulfuric/hydrochloric acid Arenediazonium tosylates, pyrrolidine
Operational Complexity Multi-step with isolation of intermediates One-pot process combining multiple steps
Yield High (>90%) Moderate to high, depending on substrate
Mechanistic Insights Classical diazotization and cyclization Observed unusual acetyl migration rearrangement
Scalability Demonstrated at gram scale Suitable for diverse analogs, scalable

Detailed Research Findings and Notes

  • The patent method emphasizes the importance of temperature control during diazotization (preferably -5 to 0 °C) to achieve high yield and purity.
  • The hydrogenation step to reduce intermediate IV-1 to V-1 is critical and uses Pd/C catalyst in methanol under hydrogen atmosphere.
  • The PMC study highlights the use of arenediazonium tosylates as safer alternatives to arenediazonium chlorides, improving operational safety.
  • The one-pot method reveals an unexpected C-N migration of the acetyl group during cyclization, which is a novel mechanistic finding.
  • The choice of nucleophilic base (pyrrolidine) is crucial for clean conversion to the pyrazolo[4,3-B]pyridine core without side reactions.
  • Both methods provide routes to functionalized pyrazolo[4,3-B]pyridines, which can be further derivatized for pharmaceutical applications.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assigns proton and carbon environments. For example, the ester carbonyl (C=O) typically appears at ~165–170 ppm in ¹³C NMR .
  • LCMS/HPLC : Validates purity (>95% by HPLC) and molecular ion peaks (e.g., [M+H]⁺ at m/z 178.16) .
  • X-ray Crystallography : Resolves bond lengths/angles. Use SHELX for refinement (R factor <0.05) .

Advanced Tip : Pair ORTEP-III for visualizing thermal ellipsoids to assess crystallographic disorder .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

Q. Advanced

  • Cross-Validation : Confirm NMR assignments using 2D techniques (COSY, HSQC) .
  • Computational Calibration : Compare Density Functional Theory (DFT)-predicted shifts with experimental data .
  • Crystallographic Validation : Resolve ambiguities via single-crystal XRD to confirm tautomeric forms or substituent positions .

Q. Example Workflow :

Acquire high-resolution MS (HRMS) to confirm molecular formula .

Perform variable-temperature NMR to detect dynamic processes (e.g., tautomerism).

What strategies are recommended for modifying the pyrazolo[4,3-B]pyridine core to enhance biological activity while maintaining solubility?

Q. Advanced

  • Substituent Engineering :
    • Electron-Withdrawing Groups (EWGs) : Introduce halogens (e.g., 7-Br ) or trifluoromethyl groups to improve target binding .
    • Hydrophilic Moieties : Add piperazine or morpholine rings at position 3 to enhance aqueous solubility .
Derivative Modification Biological Impact
7-Bromo analog Bromine at position 7Increased kinase inhibition
Piperazine-coupled derivative Piperazine at position 3Improved solubility and GPCR affinity

How to design a robust experimental protocol for assessing the compound's stability under various pH and temperature conditions?

Q. Advanced

  • Accelerated Stability Testing :
    • pH Variability : Incubate in buffers (pH 1–10) at 37°C for 48h. Monitor degradation via HPLC .
    • Thermal Stress : Store at 40–60°C for 1 month; analyze ester hydrolysis by LCMS.
  • Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines.

Q. Key Metrics :

  • Degradation Products : Identify hydrolyzed carboxylic acid derivatives (e.g., 1H-pyrazolo[4,3-B]pyridine-7-carboxylic acid).
  • Storage Recommendations : Store at 2–8°C in amber vials to prevent photodegradation .

How does computational modeling aid in predicting the compound's interactions with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases or GPCRs. Validate with SAR data from analogs .
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., ester carbonyl) using Schrödinger Suite .

Case Study :
Docking of methyl 3-methoxy analogs (from ) into GRK2 revealed steric clashes, guiding substitution at position 3 for better fit.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1H-pyrazolo[4,3-B]pyridine-7-carboxylate
Reactant of Route 2
Methyl 1H-pyrazolo[4,3-B]pyridine-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.